2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a pyrrolidine ring, and an acetamide moiety, making it a unique structure for studying chemical reactions and biological interactions.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHYXKDOOAEMBY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropylamine derivative, followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide
- 2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide
- 2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamide
Uniqueness
Compared to similar compounds, 2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for research applications where these properties are advantageous.
Biological Activity
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropyl group and a pyrrolidine moiety, which are known to influence biological interactions. Its structure can be represented as follows:
- Molecular Formula : C12H23N3O
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the amino and acetamide functional groups suggests potential interactions with neurotransmitter systems, particularly those involving G-protein coupled receptors (GPCRs).
Potential Targets:
- Neurotransmitter Receptors : The compound may modulate the activity of receptors involved in neurotransmission, which could lead to effects on mood and cognition.
- Enzymatic Pathways : It may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrrolidine derivatives. While specific data on this compound is limited, related compounds have shown significant antibacterial and antifungal activities.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrolidine Derivative A | E. coli, S. aureus | 0.0195 mg/mL |
| Pyrrolidine Derivative B | C. albicans | 0.0048 mg/mL |
These findings suggest that similar structural features in this compound could confer antimicrobial properties.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are supported by its structural similarity to known psychoactive agents. Research into similar pyrrolidine derivatives has indicated possible anxiolytic and antidepressant effects.
Study 1: Antimicrobial Efficacy
A study evaluating various pyrrolidine derivatives found that compounds with similar structures exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 4.69 to 22.9 µM for different strains, suggesting that modifications in the structure could enhance activity against specific pathogens.
Study 2: Neuroactive Properties
Another investigation into related compounds indicated that certain pyrrolidine derivatives could influence serotonin receptors, potentially providing insights into their use in treating mood disorders. The modulation of neurotransmitter systems highlights the compound's relevance in psychopharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
